molecular formula C17H14ClN3O3S B2645789 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-09-1

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2645789
CAS RN: 895805-09-1
M. Wt: 375.83
InChI Key: OTTHQCBHQAHJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “3-Chloro-6-methoxypyridazine” involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6-methoxypyridazine” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“3-Chloro-6-methoxypyridazine” can undergo nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-6-methoxypyridazine” is 144.56 g/mol . The average mass is 128.560 Da and the monoisotopic mass is 128.014130 Da .

Scientific Research Applications

Metabolism and Selectivity of Herbicides

One significant area of research involves the metabolism of chlorsulfuron and similar compounds by plants, which is a critical factor for the selectivity of certain herbicides for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize these compounds to inactive products, demonstrating a biological basis for herbicide selectivity. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, distinguishing sensitive from tolerant species Sweetser, Schow, & Hutchison, 1982.

Cognitive Enhancing Properties

Another study focused on SB-399885, a compound structurally related to the one you're interested in, highlights its potential as a cognitive enhancer. This research demonstrated the compound's high affinity for 5-HT6 receptors, suggesting its use in enhancing cognitive functions, which could be beneficial in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia Hirst et al., 2006.

Hydrolysis and Degradation

The hydrolysis and degradation mechanisms of compounds like triasulfuron have also been studied. These processes are crucial for understanding the environmental fate of such chemicals. The degradation involves cleavage of the sulfonylurea bridge among other pathways, with the rate of degradation being pH-dependent Braschi et al., 1997.

properties

IUPAC Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTHQCBHQAHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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